Anthracene-9-thiocarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

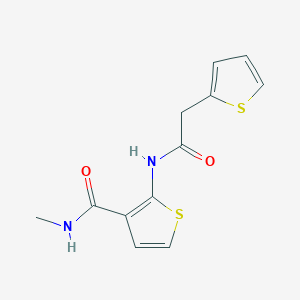

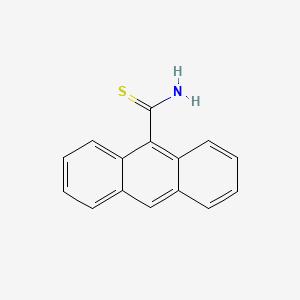

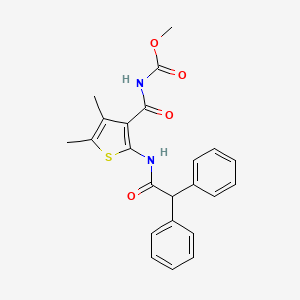

Anthracene-9-thiocarboxamide is a chemical compound with the empirical formula C15H11NS . It has a molecular weight of 237.32 . It is a solid substance .

Synthesis Analysis

The compound undergoes a [4+4] cycloaddition in the solid state to afford facile synthesis of the cycloadduct (CA) . The cycloaddition is also reversible in the solid state using heat or mechanical force .Molecular Structure Analysis

The SMILES string of this compound isNC(=S)c1c2ccccc2cc3ccccc13 . The InChI key is DPNDYWVMUNOBFU-UHFFFAOYSA-N . Chemical Reactions Analysis

This compound shows radical-induced photochromism and photomagnetism after Xe lamp light irradiation . It undergoes a [4+4] cycloaddition in the solid state . The cycloaddition is reversible in the solid state using heat or mechanical force .Physical And Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 237.32 . The compound undergoes a [4+4] cycloaddition in the solid state .Applications De Recherche Scientifique

1. Photophysical Applications

Anthracene derivatives, such as Anthracene-9-thiocarboxamide, are integral in photophysical applications. For example, they are used in OLEDs and triplet-triplet annihilation upconversion. These applications leverage the unique optical properties of anthracene derivatives, such as their fluorescence characteristics, which can be modified through specific substitutions to obtain new physical properties. This adaptability makes them valuable for designing blue-emitting materials (Gray et al., 2015).

2. DNA Detection and SNP Typing

This compound and related compounds have found applications in the field of bioorganic chemistry, particularly in DNA detection and single nucleotide polymorphisms (SNPs) typing. For instance, anthracene-labeled oligonucleotides can effectively detect specific bases in a target DNA sequence, which is crucial for DNA chip-based SNP detection (Saito et al., 2008).

3. Development of Photoactive Materials

This compound derivatives are used to synthesize photoactive materials, such as photoactive poly(amide-imide). These materials exhibit remarkable properties like thermal stability and fluorescence, making them suitable for various industrial applications (Khoee & Zamani, 2007).

4. Fluorescence and Ultraviolet Derivatisation in Chromatography

In chromatographic analysis, derivatives of anthracene, such as anthracene-9-carbonyl chloride, are used as derivatising agents for the detection of hydroxy compounds. This application highlights the role of anthracene derivatives in enhancing detection sensitivity in analytical chemistry (Bayliss et al., 1988).

5. Pharmaceutical and Biological Studies

Anthracene derivatives are also significant in pharmaceutical and biological studies. They are used in developing new fluorescent probes for studying biological systems. Their photophysical properties, like fluorescence in various organic solvents, make them suitable for this purpose (Boldyrev & Molotkovsky, 2004).

Mécanisme D'action

Target of Action

Anthracene-9-thiocarboxamide is a unique compound that exhibits thermosalient behavior . The primary targets of this compound are the crystalline structures it forms. These structures are influenced by a combination of hydrogen bonds and weaker interlayer interactions .

Mode of Action

The compound interacts with its targets through a process of strong anisotropic thermal expansion . This means that the compound expands differently in different directions when heated or cooled. This unique interaction leads to significant changes in the crystalline structures, which is a key aspect of its mode of action .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily physical rather than biochemical. The compound influences the formation and behavior of crystalline structures through thermal expansion . The downstream effects of this include the spontaneous fracturing and jumping of the crystalline material upon cooling .

Result of Action

The most notable result of this compound’s action is its thermosalient behavior. Upon cooling, the crystalline material spontaneously fractures and jumps . This is a direct result of the strong anisotropic thermal expansion that the compound undergoes .

Action Environment

The action of this compound is highly dependent on environmental factors, particularly temperature. The thermosalient behavior of the compound is triggered by cooling . Therefore, the compound’s action, efficacy, and stability would be significantly influenced by the temperature of its environment.

Safety and Hazards

Orientations Futures

The compound has been discovered to show radical-induced photochromism and photomagnetism after Xe lamp light irradiation . This study finds a simple radical-actuated photochromic molecule for constructing a novel system of photochromic materials . The strategy of designing molecules with unused donors can be applied to achieve separations or volatile liquid stabilization .

Propriétés

IUPAC Name |

anthracene-9-carbothioamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NS/c16-15(17)14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-9H,(H2,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPNDYWVMUNOBFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C(=S)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1347815-19-3 |

Source

|

| Record name | 1347815-19-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N1-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(4-methylbenzyl)oxalamide](/img/structure/B2887284.png)

![N'-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(3-ethoxypropyl)oxamide](/img/structure/B2887286.png)

![methyl 5-(((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2887287.png)

![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(pyridin-2-ylmethyl)oxalamide](/img/structure/B2887291.png)

![3-(2,6-Difluorophenyl)-1-[(1-hydroxycyclohex-2-en-1-yl)methyl]urea](/img/structure/B2887292.png)

![3-{[(Furan-2-ylmethyl)-amino]-methyl}-7-methyl-1H-quinolin-2-one](/img/structure/B2887293.png)

![3-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1-[3-(trifluoromethyl)benzyl]-2(1H)-pyridinone](/img/structure/B2887297.png)

![(6-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol](/img/structure/B2887300.png)

![N'-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(thiophen-2-ylmethyl)oxamide](/img/structure/B2887301.png)